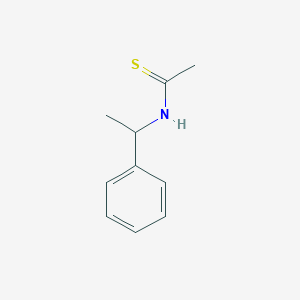![molecular formula C20H18ClNO4 B13880367 Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a complex structure with a chlorobenzoyl group, a methoxyindole moiety, and a propanoate ester group.
准备方法
The synthesis of Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through methylation using a methylating agent such as dimethyl sulfate or methyl iodide.
Esterification: Finally, the ester group is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学研究应用
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyindole moiety may also play a role in modulating biological pathways, such as those involved in inflammation or cell proliferation.
相似化合物的比较
Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate can be compared with other similar compounds, such as:
Methyl 3-[3-(4-bromobenzoyl)-6-methoxyindol-1-yl]propanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Methyl 3-[3-(4-fluorobenzoyl)-6-methoxyindol-1-yl]propanoate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.
Methyl 3-[3-(4-methylbenzoyl)-6-methoxyindol-1-yl]propanoate: The presence of a methyl group instead of chlorine can influence its chemical behavior and interactions.
属性
分子式 |
C20H18ClNO4 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC 名称 |
methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate |
InChI |
InChI=1S/C20H18ClNO4/c1-25-15-7-8-16-17(20(24)13-3-5-14(21)6-4-13)12-22(18(16)11-15)10-9-19(23)26-2/h3-8,11-12H,9-10H2,1-2H3 |
InChI 键 |
ISTVIISABQNFHS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=CN2CCC(=O)OC)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)
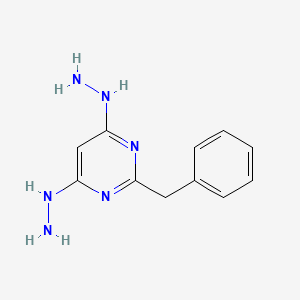

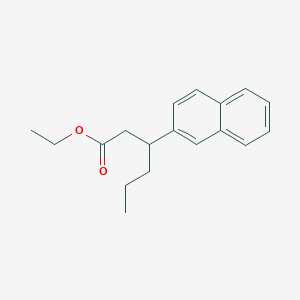
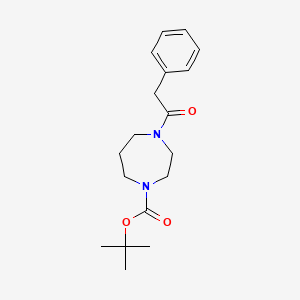

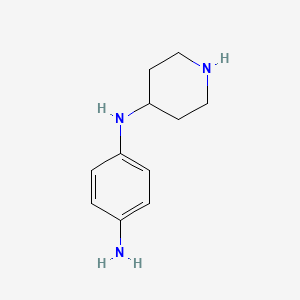

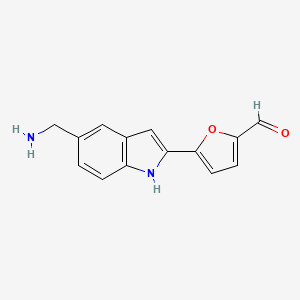
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)
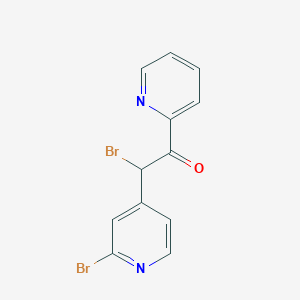

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
